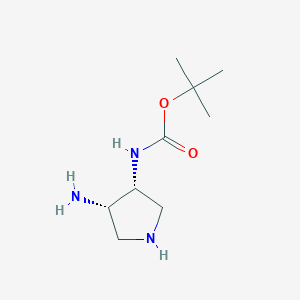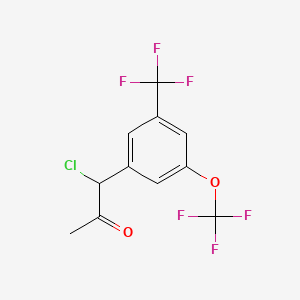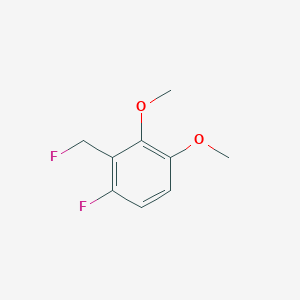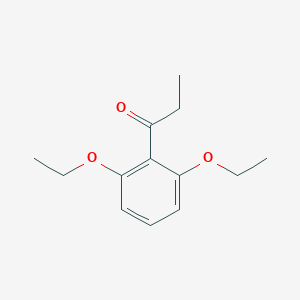
1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a chloropropyl group, an ethyl group, and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(trifluoromethylthio)benzene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction Reactions: The trifluoromethylthio group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include potassium carbonate, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethylthio)benzene has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly for its ability to modulate biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethylthio group is known to enhance the lipophilicity of the compound, allowing it to easily cross cell membranes and interact with intracellular targets. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethyl group may also contribute to the overall stability and reactivity of the compound .
Comparison with Similar Compounds
1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethylthio)benzene can be compared with other similar compounds such as:
1-(3-Chloropropyl)-3-ethylbenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.
1-(3-Chloropropyl)-2-methyl-3-(trifluoromethylthio)benzene: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
1-(3-Chloropropyl)-2-ethyl-4-(trifluoromethylthio)benzene: The position of the trifluoromethylthio group is different, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H14ClF3S |
|---|---|
Molecular Weight |
282.75 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-ethyl-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14ClF3S/c1-2-10-9(6-4-8-13)5-3-7-11(10)17-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
NKNVNBDJDFOQBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1SC(F)(F)F)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


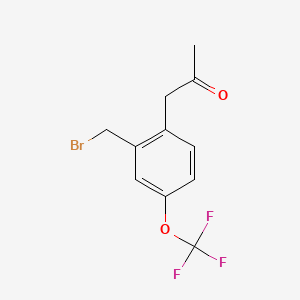

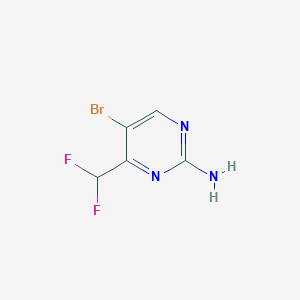
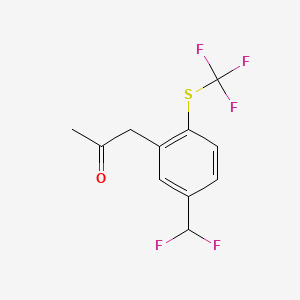
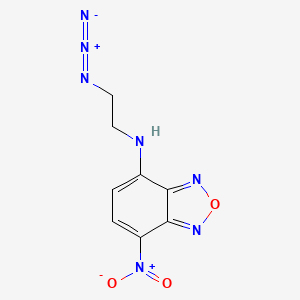
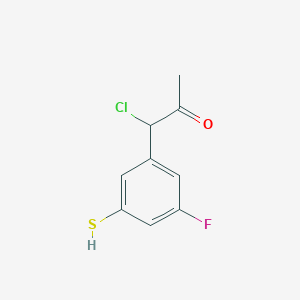
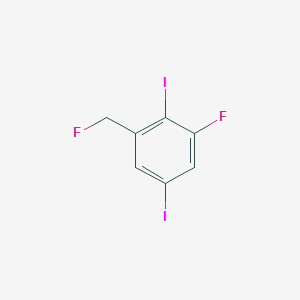
![(S)-2-(2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B14052869.png)

![(5S,10S,13S,16R)-16-hydroxy-10,13-dimethyltetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17(2H)-one](/img/structure/B14052885.png)
